N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine
Overview
Description
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine is a useful research compound. Its molecular formula is C11H27NOSi and its molecular weight is 217.42 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is used in the synthesis of pyrrolidine derivatives , which are known to act as sodium channel blockers . Sodium channels play a crucial role in the generation and conduction of action potentials, and are the target of a variety of drugs used for the treatment of diseases like epilepsy and pain .
Mode of Action
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This reaction affords N-benzyl substituted pyrrolidines in good yields . These pyrrolidines can act as sodium channel blockers .
Biochemical Pathways
As a sodium channel blocker, it would affect the propagation of action potentials in neurons, which could have downstream effects on a variety of neurological processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As a sodium channel blocker, it could potentially inhibit the propagation of action potentials in neurons, which could have effects on a variety of neurological processes .
Biochemical Analysis
Biochemical Properties
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine plays a vital role in biochemical reactions due to its ability to form azomethine ylides. These ylides readily undergo [3+2] cycloaddition reactions with α,β-unsaturated esters, leading to the formation of N-benzyl substituted pyrrolidines . The compound interacts with various enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, attacking electrophilic centers in the target molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form azomethine ylides and participate in cycloaddition reactions can impact the synthesis of key biomolecules within cells . This, in turn, affects cellular functions such as protein synthesis, enzyme activity, and metabolic pathways. The compound’s interactions with cellular components can lead to changes in gene expression, influencing the production of proteins and other essential biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form azomethine ylides, which act as intermediates in [3+2] cycloaddition reactions . These ylides interact with α,β-unsaturated esters, leading to the formation of N-benzyl substituted pyrrolidines. The compound’s nucleophilic nature allows it to attack electrophilic centers in target molecules, facilitating the formation of complex organic structures. Additionally, the compound’s interactions with enzymes and proteins can lead to enzyme inhibition or activation, further influencing biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is sensitive to moisture and light, which can lead to its degradation and reduced efficacy in biochemical reactions. Long-term studies have shown that the compound’s stability can be maintained under controlled conditions, such as storage in a dark, dry environment. Prolonged exposure to adverse conditions can lead to degradation, affecting its ability to participate in cycloaddition reactions and other biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including irritation to the respiratory system and skin . Threshold effects have been observed, where the compound’s efficacy in biochemical reactions is maximized at specific dosages, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its ability to form azomethine ylides and participate in cycloaddition reactions . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. Its role in synthesizing complex organic molecules can impact the overall metabolic activity within cells, affecting the production of essential biomolecules and intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can participate in biochemical reactions. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to reach target sites within cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound’s ability to form azomethine ylides and participate in cycloaddition reactions is influenced by its localization within cellular compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on biochemical pathways and cellular processes.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NOSi/c1-11(2,3)12(8-9-13-4)10-14(5,6)7/h8-10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKJOHXJEZUROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCOC)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735108 | |
Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455954-96-8 | |
Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.